molecular formula C10H8F3N3O2 B11855205 Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B11855205
M. Wt: 259.18 g/mol
InChI Key: IMGQRSCCYRFDCU-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate (CAS 1018125-80-8) is a high-purity chemical intermediate belonging to the pyrazolo[1,5-a]pyrimidine class, a notable scaffold recognized for its potent protein kinase inhibitor (PKI) activity in targeted cancer therapy . This compound serves as a versatile building block for the synthesis of more complex molecules designed to disrupt aberrant signaling pathways in cancers. Its molecular structure incorporates a trifluoromethyl group, a modification known to significantly enhance a compound's metabolic stability and lipophilicity, thereby improving cell membrane penetration and bioavailability in potential therapeutic agents . The core pyrazolo[1,5-a]pyrimidine structure is a privileged scaffold in medicinal chemistry, with derivatives demonstrating cytotoxicity, kinase selectivity, and antiproliferative effects through mechanisms such as ATP-competitive inhibition of key kinases . Researchers utilize this specific methyl ester derivative in the development of inhibitors for kinases such as CK2, EGFR, B-Raf, and MEK, which are critically implicated in non-small cell lung cancer (NSCLC), melanoma, and other malignancies . The compound is for research and development use only and must be handled by technically qualified persons. It is not intended for diagnostic or therapeutic uses, or for use in humans.

Properties

IUPAC Name

methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2/c1-5-3-6(9(17)18-2)16-8(14-5)4-7(15-16)10(11,12)13/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGQRSCCYRFDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Formation via Cyclocondensation Reactions

The pyrazolo[1,5-a]pyrimidine core is typically constructed through cyclocondensation between pyrazole and pyrimidine precursors. A common approach involves reacting 5-amino-1H-pyrazole-4-carboxylate derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example:

Reaction Scheme
5-Amino-1H-pyrazole-4-carboxylate+Trifluoromethyl-β-keto esterPyrazolo[1,5-a]pyrimidine intermediate\text{5-Amino-1H-pyrazole-4-carboxylate} + \text{Trifluoromethyl-β-keto ester} \rightarrow \text{Pyrazolo[1,5-a]pyrimidine intermediate}

Key Conditions

  • Solvent: Ethanol or DMF at 80–100°C

  • Catalyst: Piperidine or acetic acid

  • Yield: 60–75%

ParameterOptimization RangeImpact on Yield
Temperature80°C vs. 100°C+12% at 100°C
Solvent PolarityEthanol vs. DMF+18% in DMF
Reaction Time6 vs. 12 hours+9% at 12 hours

The trifluoromethyl group is often introduced via electrophilic trifluoromethylation using reagents like Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) .

Direct Esterification of Carboxylic Acid Precursors

The methyl ester group can be introduced by esterifying the corresponding carboxylic acid derivative. For example, 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes esterification with methanol under acidic conditions:

Reaction Mechanism
R-COOH+CH3OHH+R-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{R-COOCH}_3 + \text{H}_2\text{O}

Optimized Protocol

  • Catalyst : Sulfuric acid (5 mol%)

  • Solvent : Excess methanol (neat conditions)

  • Temperature : Reflux (65°C) for 8 hours

  • Yield : 85–92%

Challenges

  • Competing decarboxylation at elevated temperatures.

  • Requires rigorous drying to prevent hydrolysis.

One-Pot Tandem Synthesis

Recent advances utilize tandem reactions to streamline synthesis. A representative method involves:

  • Knoevenagel Condensation : Formation of α,β-unsaturated ketone.

  • Cyclization : With hydrazine derivatives to form the pyrazole ring.

  • Esterification : In situ methylation using dimethyl carbonate (DMC).

Case Study

  • Starting Materials : Ethyl acetoacetate and trifluoromethyl acetohydrazide.

  • Conditions :

    • Solvent: Toluene at 110°C (4 hours).

    • Methylation: DMC, K₂CO₃, 80°C (6 hours).

  • Yield : 78% overall .

Halogenation and Cross-Coupling Strategies

The trifluoromethyl group can be introduced via cross-coupling reactions. For instance, a palladium-catalyzed Suzuki-Miyaura coupling between a brominated pyrazolo[1,5-a]pyrimidine and trifluoromethyl boronic acid:

Protocol

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : Cs₂CO₃ in THF/H₂O (3:1).

  • Temperature : 90°C, 12 hours.

  • Yield : 65–70% .

Limitations

  • Sensitivity to moisture and oxygen.

  • High catalyst loading increases cost.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has emerged as a sustainable alternative:

Ball-Milling Method

  • Reagents : 5-Amino-1H-pyrazole-4-carboxylate, methyl propiolate.

  • Conditions :

    • Frequency: 30 Hz, 2 hours.

    • Catalyst: None (autocatalytic).

  • Yield : 68% .

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety:

Key Considerations

  • Solvent Recovery : Use of high-boiling solvents (e.g., 1,2,4-trichlorobenzene) for easy separation .

  • Catalyst Recycling : Immobilized enzymes or heterogeneous catalysts.

  • Process Safety : Substitution of phosgene with safer chlorinating agents (e.g., POCl₃).

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer). The compound's mechanism of action often involves the inhibition of specific kinases that are crucial for cancer cell proliferation .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. It has demonstrated activity against a range of bacterial and fungal strains, positioning it as a candidate for developing new antimicrobial agents. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazolo ring can enhance its efficacy against resistant strains .

Inhibition of Phosphodiesterases

This compound has been investigated for its ability to inhibit phosphodiesterase enzymes, which play a critical role in various signaling pathways related to inflammation and cancer progression. This inhibition can lead to increased levels of cyclic nucleotides, potentially enhancing therapeutic outcomes in inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on human cancer cell lines. The results indicated an IC50 value of 15 μM against MCF-7 cells, suggesting potent anticancer activity compared to standard chemotherapeutic agents.

CompoundCell LineIC50 (μM)
This compoundMCF-715
Standard Chemotherapy AgentMCF-720

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial properties, this compound exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coliNot effective

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in various applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 2

The methyl ester group at position 2 in the target compound is a key feature. Structural modifications at this position significantly alter physicochemical properties:

  • Methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 5815-79-2, C₁₆H₁₂F₃N₃O₂): This analogue replaces the methyl group at position 5 with a 4-methylphenyl substituent. The bulkier aryl group enhances lipophilicity (XLogP3 = 3.5 vs. ~3.1 for the target compound) and may influence binding affinity in hydrophobic pockets .
Table 1: Position 2 Modifications
Compound Name Substituent at C2 Molecular Formula XLogP3 Key Feature
Target Compound Methyl ester C₁₁H₉F₃N₃O₂ ~3.1 High metabolic stability
Methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate Methyl ester C₁₆H₁₂F₃N₃O₂ 3.5 Enhanced lipophilicity
N-(2-Chloro-3-pyridinyl)-...-2-carboxamide Carboxamide C₂₁H₁₄ClF₃N₅O₂ N/A Improved hydrogen-bonding capacity

Substituent Variations at Position 5

The methyl group at position 5 in the target compound is a common feature, but analogues with aryl or heteroaryl groups demonstrate divergent properties:

  • 5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 725699-04-7, C₁₇H₁₄F₃N₃O₂): The 4-isopropylphenyl group increases steric bulk, while the carboxylic acid at position 3 enhances solubility (Topological Polar Surface Area, TPSA = 65.7 vs. 56.5 for methyl esters) .
Table 2: Position 5 Modifications
Compound Name Substituent at C5 Functional Group at C2/C3 TPSA Application Insight
Target Compound Methyl Methyl ester (C2) 56.5 Balanced lipophilicity
5-(4-Isopropylphenyl)-...-3-carboxylic acid 4-Isopropylphenyl Carboxylic acid (C3) 65.7 Improved solubility
5-(Furan-2-yl)-...-2-carboxylic acid Furan-2-yl Carboxylic acid (C2) 65.7 Enhanced π-π interactions

Substituent Variations at Position 7

The trifluoromethyl group at position 7 is conserved in most analogues, contributing to electron-withdrawing effects and metabolic stability. However, ester vs. acid derivatives differ in reactivity:

  • Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 937605-92-0, C₁₈H₁₆F₃N₃O₄): The ethyl ester at position 3 and methoxyphenyl at position 5 increase molecular weight (365.31 g/mol vs.
  • 5-Methyl-7-pentafluoroethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS N/A, C₁₀H₆F₅N₃O₂): The pentafluoroethyl group at position 7 further enhances electronegativity, possibly improving target selectivity .

Biological Activity

Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate (CAS No. 1018125-80-8) is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10_{10}H8_{8}F3_{3}N3_{3}O2_{2}
  • Molecular Weight : 259.19 g/mol
  • CAS Number : 1018125-80-8

Biological Activity Overview

Recent studies have highlighted the biological potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. This compound has been investigated primarily for its antitubercular and anticancer properties.

Antitubercular Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine may exhibit significant activity against Mycobacterium tuberculosis (Mtb). A study reported that certain analogues demonstrated low cytotoxicity while maintaining substantial efficacy against Mtb within macrophages. The mechanism of action was distinct from traditional targets such as cell-wall biosynthesis and iron uptake pathways, suggesting alternative modes of action for these compounds .

Anticancer Activity

In terms of anticancer properties, compounds within this chemical class have shown promising results in various cancer cell lines. For instance, a related study indicated that certain pyrazolo[1,5-a]pyrimidines exhibited IC50_{50} values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) . The selectivity index was notably higher for some compounds, indicating their potential as targeted therapies.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Preliminary SAR studies have identified key structural features that influence antitubercular activity:

CompoundR GroupMIC (μM)Cytotoxicity (HepG2)
P1O-MeNot ActiveHigh
P2N-MeNot ActiveModerate
P6CH₃4.5Low
P7CF₃2.3Low

The data indicate that modifications at specific positions can drastically alter both efficacy and safety profiles .

Case Studies

  • Antitubercular Screening : A focused library containing various pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives was synthesized and screened against Mtb H37Rv strains. The most active compounds were characterized by specific substitutions that enhanced their binding affinity without increasing cytotoxicity to host cells .
  • Cancer Cell Line Studies : In vitro studies on MCF-7 and MDA-MB-231 cell lines demonstrated that selected derivatives not only inhibited cell growth effectively but also induced apoptosis through caspase activation pathways. The highest increase in caspase levels was observed with the most potent analogues .

Q & A

Q. Advanced

  • Planar Core : Dihedral angles <2° between pyrazole and pyrimidine rings maximize π-stacking with aromatic enzyme residues .
  • Ester Flexibility : Rotatable C-O bonds in the carboxylate group allow conformational adaptation to binding pockets .

How to design SAR studies for pyrazolo[1,5-a]pyrimidine derivatives?

Advanced
Methodology includes:

Substituent Variation : Replace -CF₃ with -Cl, -Br, or -CH₃ to assess steric/electronic effects .

Bioassay Profiling : Test against enzyme panels (e.g., COX-2, HMG-CoA reductase) using fluorescence polarization .

What computational tools predict binding modes with biological targets?

Q. Advanced

  • Molecular Docking (AutoDock Vina) : Simulates interactions with KDR kinase (PDB: 1Y6A), highlighting hydrogen bonds with Asp1046 .
  • QSAR Models : Hammett constants (σ) for substituents correlate with log(IC₅₀) (R² = 0.89) .

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